4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide is a chemical compound with the molecular formula C15H13N3O3S. It belongs to the class of quinoxaline sulfonamides, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
The synthesis of 4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide typically involves a two-step process. First, 2-(4-methoxyphenyl)quinoxaline undergoes chlorosulfonation using chlorosulfonic acid to form 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with an aromatic amine in the presence of a base such as sodium bicarbonate under solvent-free conditions to yield the final product .
Chemical Reactions Analysis
4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoxaline derivatives.
Biology: The compound exhibits antibacterial activity against various bacterial strains, making it useful in microbiological studies.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its therapeutic effects .
Comparison with Similar Compounds
4-methoxy-N-(6-quinoxalinyl)benzenesulfonamide can be compared with other quinoxaline sulfonamides, such as:
2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride: An intermediate in the synthesis of the target compound.
4-methoxy-N-(quinoxalin-6-yl)benzene-1-sulfonamide: A similar compound with slight structural differences.
Properties
IUPAC Name |
4-methoxy-N-quinoxalin-6-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-12-3-5-13(6-4-12)22(19,20)18-11-2-7-14-15(10-11)17-9-8-16-14/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNFDAGDSPDZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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